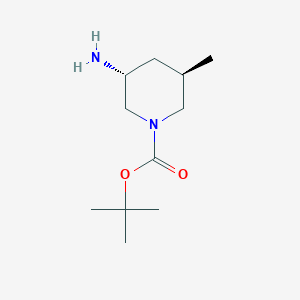![molecular formula C13H17ClFN B6245687 rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride CAS No. 2566532-08-7](/img/no-structure.png)
rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride, or 1R-FP-3ABA-HCl, is a synthetic compound with numerous applications in scientific research. Its unique chemical structure allows it to interact with various biological systems, making it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
1R-FP-3ABA-HCl has been used in a variety of scientific research applications. It is commonly used as a substrate for the enzyme carbonic anhydrase, which catalyzes the conversion of carbon dioxide to bicarbonate. 1R-FP-3ABA-HCl has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1R-FP-3ABA-HCl has been used to study the structure and function of the human G-protein coupled receptor, which is involved in the regulation of various physiological processes.
Wirkmechanismus
The mechanism of action of 1R-FP-3ABA-HCl is not yet fully understood. However, it is known that 1R-FP-3ABA-HCl binds to the active site of carbonic anhydrase, acetylcholinesterase, and the human G-protein coupled receptor, thus preventing their normal function. In the case of carbonic anhydrase, 1R-FP-3ABA-HCl binds to the zinc atom at the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. In the case of acetylcholinesterase, 1R-FP-3ABA-HCl binds to the active site, preventing the enzyme from breaking down the neurotransmitter acetylcholine. In the case of the human G-protein coupled receptor, 1R-FP-3ABA-HCl binds to the receptor, preventing it from binding to its ligand and thus preventing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1R-FP-3ABA-HCl are not yet fully understood. However, it is known that 1R-FP-3ABA-HCl can inhibit the activity of carbonic anhydrase, acetylcholinesterase, and the human G-protein coupled receptor. As a result, 1R-FP-3ABA-HCl can affect the regulation of various physiological processes. For example, by inhibiting the activity of carbonic anhydrase, 1R-FP-3ABA-HCl can affect the regulation of pH in the body. In addition, by inhibiting the activity of acetylcholinesterase, 1R-FP-3ABA-HCl can affect the regulation of neurotransmitter levels in the brain. Finally, by inhibiting the activity of the human G-protein coupled receptor, 1R-FP-3ABA-HCl can affect the regulation of various hormones and other molecules in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1R-FP-3ABA-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in water and other solvents. In addition, 1R-FP-3ABA-HCl is relatively stable and has a long shelf-life. However, there are also some limitations to consider when using 1R-FP-3ABA-HCl in laboratory experiments. For example, 1R-FP-3ABA-HCl is a synthetic compound and is not found naturally in the body, which may limit its usefulness in certain types of research. In addition, 1R-FP-3ABA-HCl is not very selective and may bind to other proteins or molecules in addition to its intended targets.
Zukünftige Richtungen
There are numerous potential future directions for research involving 1R-FP-3ABA-HCl. For example, further research could be conducted to better understand the mechanism of action of 1R-FP-3ABA-HCl and its effects on various physiological processes. In addition, further research could be conducted to develop more selective inhibitors of carbonic anhydrase, acetylcholinesterase, and the human G-protein coupled receptor. Finally, further research could be conducted to explore the potential therapeutic applications of 1R-FP-3ABA-HCl, such as the treatment of various diseases and disorders.
Synthesemethoden
1R-FP-3ABA-HCl can be synthesized by a two-step process. The first step involves the reaction of 4-fluorophenylboronic acid with 1-azabicyclo[4.2.0]octane-3-ene to form the intermediate 1R-FP-3ABA. This reaction is typically carried out in the presence of a palladium catalyst and an ancillary ligand. The second step involves the addition of hydrochloric acid to the intermediate to yield 1R-FP-3ABA-HCl.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride involves the preparation of the key intermediate, 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene, followed by its conversion to the final product through a series of chemical reactions.", "Starting Materials": [ "4-fluorophenylacetic acid", "1,5-cyclooctadiene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Preparation of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene", "a. Synthesis of 4-fluorophenylacetic acid from 4-fluorotoluene via a Grignard reaction with carbon dioxide", "b. Reduction of 4-fluorophenylacetic acid to 4-fluorophenylacetaldehyde using sodium borohydride", "c. Condensation of 4-fluorophenylacetaldehyde with 1,5-cyclooctadiene in the presence of hydrochloric acid to form 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene", "Step 2: Conversion of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene to rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride", "a. Hydrolysis of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]oct-1-ene using sodium hydroxide to form 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octan-1-ol", "b. Conversion of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octan-1-ol to 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octan-1-one using acetic anhydride and triethylamine", "c. Reduction of 8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octan-1-one to rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane using sodium borohydride", "d. Quaternization of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane with hydrochloric acid to form rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride", "e. Purification of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride using ethyl acetate and diethyl ether, followed by drying with sodium bicarbonate and sodium chloride" ] } | |
CAS-Nummer |
2566532-08-7 |
Molekularformel |
C13H17ClFN |
Molekulargewicht |
241.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



